4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the methoxy group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux . The final product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, and sulfones .
Scientific Research Applications
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents that may affect its activity.
3-Methoxy-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide: Another thiadiazole derivative with antimicrobial activity.
Uniqueness
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the methoxy group, which enhances its electron-donating properties and contributes to its higher biological activity compared to other derivatives .
Properties
IUPAC Name |
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-8-4-2-7(3-5-8)9(14)12-10-13-11-6-16-10/h2-6H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSQSGAFOQZZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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